molecular formula C4H8N2Si2 B578906 Piperazine, 1,4-disilyl- (8CI) CAS No. 16943-87-6

Piperazine, 1,4-disilyl- (8CI)

Cat. No.: B578906
CAS No.: 16943-87-6
M. Wt: 140.292
InChI Key: ZRSXVHRTJFNOQL-UHFFFAOYSA-N
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Description

Piperazine, 1,4-disilyl- (8CI) (CAS 16943-87-6) is a silane-functionalized piperazine derivative of significant interest in advanced chemical synthesis and materials science research. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently employed in the development of bioactive molecules and pharmaceuticals . The incorporation of silyl groups at the 1 and 4 positions of the piperazine ring introduces unique steric and electronic properties, making this compound a valuable building block for constructing more complex, functionalized molecular architectures. Researchers are exploring its utility in the design of novel organosilicon compounds, where it can serve as a precursor or intermediate. Its structural features may be leveraged in catalysis, polymer science, and the development of new materials with tailored properties. As a research chemical, it provides a pathway to explore structure-activity relationships and innovate in the field of heterocyclic and organometallic chemistry. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

16943-87-6

Molecular Formula

C4H8N2Si2

Molecular Weight

140.292

IUPAC Name

(4-$l^{1}

InChI

InChI=1S/C4H8N2Si2/c7-5-1-2-6(8)4-3-5/h1-4H2

InChI Key

ZRSXVHRTJFNOQL-UHFFFAOYSA-N

SMILES

C1CN(CCN1[Si])[Si]

Synonyms

Piperazine, 1,4-disilyl- (8CI)

Origin of Product

United States

Green Chemistry Principles in Silylation Strategies for Piperazine Derivatives

The application of green chemistry principles to the synthesis of piperazine (B1678402) derivatives, including silylation, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, catalysts, and improving atom economy.

The selection of solvents is a critical aspect of green chemistry. d-nb.inforoyalsocietypublishing.org Traditional solvents for silylation, such as dichloromethane, are being replaced with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290). mdpi.com Aprotic polar solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have also been used, particularly for the preparation of polyureas from silylated diamines. mdpi.com In some cases, solvent-free reaction conditions have been developed, for instance, in the microwave-assisted O-silylation of certain substrates. mdpi.com

Catalysis plays a vital role in developing greener synthetic routes. The use of catalysts can lead to milder reaction conditions and reduced waste. rsc.org For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is considered an environmentally friendly base, has been shown to be effective in silylation reactions. mdpi.com The catalytic use of potassium nitrate (B79036) has also been reported to improve reaction efficiency. mdpi.com Transition metal-catalyzed C-H silylation is an emerging area that offers a more atom-economical approach compared to traditional methods that rely on pre-functionalized substrates. rsc.org

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net Silylation reactions using reagents like hexamethyldisilazane (B44280) (HMDS) can be highly atom-economical, especially under solvent-free conditions. researchgate.net The main byproduct of silylation with HMDS is ammonia (B1221849), which is volatile and easily removed. researchgate.net In contrast, reactions with chlorosilanes produce stoichiometric amounts of hydrochloride salts, which need to be separated and disposed of. researchgate.net

Table 2: Green Chemistry Approaches in Silylation

Green PrincipleApproachExampleReference
Greener Solvents Replacement of hazardous solventsUse of 2-methyltetrahydrofuran instead of DCM. mdpi.com
Solvent-free conditionsMicrowave-assisted O-silylation without solvent. mdpi.com
Catalysis Use of environmentally benign basesDBU as a base in silylation reactions. mdpi.com
Use of efficient catalystsCatalytic amounts of KNO₃ to improve yield. mdpi.com
Atom Economy Use of atom-economical reagentsSilylation with HMDS, producing ammonia as a byproduct. researchgate.netresearchgate.net
C-H activationTransition metal-catalyzed direct C-H silylation. rsc.org

Purification and Isolation Techniques for N Silylated Piperazines

Nucleophilic Attack on Silicon Centers of 1,4-Disilylpiperazine

The silicon atoms in 1,4-bis(trimethylsilyl)piperazine are electrophilic and can be targeted by various nucleophiles. These reactions typically result in the cleavage of the Si-N bond and the formation of a new bond between the nucleophile and the silyl (B83357) group, liberating the piperazine (B1678402) nitrogen for further reactions.

Acylation of 1,4-bis(trimethylsilyl)piperazine provides a facile route to N,N'-diacylpiperazines. The reaction with acyl chlorides is particularly effective. In this process, the nitrogen of the silylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The key step is the cleavage of the Si-N bond, where the silicon is transferred to the chloride leaving group, forming stable trimethylsilyl (B98337) chloride and the corresponding N-acylpiperazine. This reaction is often high-yielding and proceeds under mild conditions. acs.orgresearchgate.net

Alkylation can be achieved by reacting 1,4-bis(trimethylsilyl)piperazine with alkylating agents. However, the more common pathway involves reaction with electrophiles that target the Si-N bond, as detailed in the following sections.

Table 1: Representative Acylation Reactions

Acylating AgentProductConditionsReference
Acyl Chloride (R-COCl)N,N'-DiacylpiperazineAprotic Solvent acs.org
Carbonyl ChlorideN,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazineDichloromethane, -20°C to 20°C google.com

1,4-Disilylpiperazines can react with carbonyl compounds, particularly aldehydes, to form alkylated pyrazine (B50134) products, although this has been more specifically documented for the analogous N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines. researchgate.net In a typical reaction, the silylated compound is treated with an aldehyde in the presence of a fluoride (B91410) source like TBAF. The fluoride ion is thought to activate the Si-N bond, facilitating an attack by the nitrogen onto the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination and aromatization steps lead to the formation of alkylpyrazines. researchgate.net This method allows for the introduction of various aryl, heteroaryl, and alkyl substituents onto the heterocyclic ring. researchgate.net

Another relevant reaction involves the addition of silylated amines to α,β-unsaturated carbonyls. For instance, N-silylenamines, generated in situ, can undergo addition to α,β-unsaturated aldehydes or ketones, which after oxidation, can lead to the formation of substituted pyridines. acs.org This highlights the role of silylated amines as synthons for reactions with carbonyl-containing structures.

Alkylation and Acylation Reactions

Electrophilic Cleavage of Si-N Bonds

The Si-N bond in 1,4-bis(trimethylsilyl)piperazine is readily cleaved by a variety of electrophiles. This reactivity is a cornerstone of its synthetic utility, allowing the piperazine moiety to be introduced into various molecular frameworks.

Silylamines are susceptible to cleavage by halogens such as chlorine and bromine. researchgate.netnih.gov In this reaction, the halogen molecule (e.g., Cl₂) acts as an electrophile. The reaction proceeds via electrophilic attack on the Si-N bond, leading to its cleavage. The products are a halogenated piperazine (or its corresponding salt) and a trimethylsilyl halide (e.g., trimethylsilyl chloride). This provides a method for the controlled halogenation of the piperazine nitrogen atoms after they have been temporarily protected by silyl groups.

Table 2: Products of Electrophilic Cleavage by Halogens

Halogenating AgentPiperazine-derived ProductSilicon-derived ProductReference
Chlorine (Cl₂)N-Chloropiperazine derivativeTrimethylsilyl chloride researchgate.net
Bromine (Br₂)N-Bromopiperazine derivativeTrimethylsilyl bromide researchgate.net

Acids are potent reagents for the cleavage of Si-N bonds. The mechanism involves the initial protonation of a nitrogen atom, which significantly weakens the Si-N bond. rsc.orgacs.org This enhances the leaving group ability of the piperazine moiety and increases the electrophilic character of the silicon atom. The conjugate base of the acid (or another available nucleophile, such as water) then attacks the silicon center, completing the cleavage. rsc.orgresearchgate.net This reaction results in the formation of a piperazinium salt and a silyl derivative. This acid-lability is a common feature used for the deprotection of silylated amines in organic synthesis. researchgate.net

Halogenation Reactions

Sigmatropic Rearrangements Involving Silyl Groups on Piperazine Rings

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orgnih.gov These reactions are categorized by an order [i,j], indicating the number of atoms over which the sigma bond migrates. wikipedia.org While there is a lack of specific literature detailing sigmatropic rearrangements of 1,4-disilylpiperazine itself, the general principles of these reactions, particularly those involving silyl groups, can provide insight into potential reaction pathways.

The most common types of sigmatropic rearrangements are mdpi.comnih.gov, mdpi.comrsc.org, and nih.govnih.gov shifts. wikipedia.org For a silyl group on the piperazine nitrogen to participate in a sigmatropic rearrangement, a conjugated π-system is typically required. In the saturated piperazine ring of 1,4-disilylpiperazine, such a system is absent. However, derivatives of 1,4-disilylpiperazine, such as 1,4-disilyl-1,4-dihydropyrazine, possess a conjugated diene system within the ring, making them potential candidates for sigmatropic rearrangements.

One of the most well-studied types of nih.govnih.gov sigmatropic rearrangements is the Claisen rearrangement, which traditionally involves the rearrangement of allyl vinyl ethers. wikipedia.orgresearchgate.net A variation, the Ireland-Claisen rearrangement, utilizes silyl ketene (B1206846) acetals formed from ester enolates. stereoelectronics.orgmdpi.com This variant demonstrates the facility of silyl groups to participate in nih.govnih.gov sigmatropic shifts. For instance, the reaction of allyl 2-diazo-2-phenylacetates with trimethylsilyl thioethers in the presence of a rhodium(II) catalyst proceeds through a tandem insertion of a carbene into the S-Si bond to form a silyl ketene acetal, which then undergoes a spontaneous Ireland-Claisen rearrangement. nih.gov

While direct evidence for sigmatropic rearrangements in 1,4-disilylpiperazine is not available, theoretical considerations suggest that if a suitable unsaturated system were present, such as in a dihydropyrazine (B8608421) derivative, a mdpi.comnih.gov or nih.govnih.gov sigmatropic shift of a silyl group could be envisioned. A thermal mdpi.comnih.gov alkyl shift is known to be a forbidden suprafacial process but can occur antarafacially, though this is sterically demanding. wikipedia.org However, the involvement of the d-orbitals of silicon might alter the orbital symmetry requirements compared to a carbon-based migrating group.

It is important to note that the stability of the Si-N bond and the steric bulk of the silyl groups would also play a significant role in the feasibility of such rearrangements. Without experimental data, the discussion of sigmatropic rearrangements involving silyl groups on piperazine rings remains largely theoretical.

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of 1,4-disilylpiperazine are crucial for its applications, for example, as a precursor in chemical vapor deposition (CVD) for the synthesis of silicon carbonitride films. mdpi.com Studies on the thermal behavior of 1,4-bis(trimethylsilyl)piperazine (BTMSP) have provided insights into its decomposition pathways.

The thermal decomposition of a molecule generally proceeds via the cleavage of its weakest bonds. In 1,4-disilylpiperazine, the key bonds are the Si-N, C-N, C-C, and C-H bonds. The Si-N bond is known to be relatively labile and can be cleaved by various reagents.

Investigations into the behavior of BTMSP under low-power plasma conditions, a form of induced decomposition, have shown that the molecule undergoes destruction characterized by the elimination of hydrogen (H) and methyl (CH₃) radicals, along with the formation of cyanide (CN) species. mdpi.com While plasma-induced decomposition can differ from purely thermal decomposition, it points to the fragmentation of the piperazine ring and the cleavage of the trimethylsilyl groups.

The general pyrolysis of amines often involves complex radical chain reactions. researchgate.net For a compound like 1,4-disilylpiperazine, the initial step in thermal decomposition under neutral conditions is likely to be the homolytic cleavage of the Si-N bond, which is typically weaker than the C-N bond, or the C-C and C-H bonds of the piperazine ring and silyl substituents.

Possible thermal decomposition pathways for 1,4-disilylpiperazine could include:

Homolytic Cleavage of the Si-N Bond: This would generate a silyl radical and a piperazinyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products.

Ring Opening of the Piperazine Moiety: Cleavage of a C-C or C-N bond within the piperazine ring would lead to the formation of linear, and potentially unsaturated, nitrogen- and silicon-containing fragments.

Elimination Reactions: Beta-hydride elimination from the piperazine ring could lead to the formation of unsaturated species and the corresponding silylamine.

Based on studies of related organosilicon and nitrogen-containing compounds, the expected thermal decomposition products of 1,4-disilylpiperazine at elevated temperatures could include a variety of volatile and non-volatile species.

Table 1: Potential Thermal Decomposition Products of 1,4-Disilylpiperazine

Product ClassSpecific ExamplesPrecursor Fragment/Reaction
Volatile Silicon CompoundsHexamethyldisilane, TrimethylsilaneRecombination of trimethylsilyl radicals, H-abstraction by trimethylsilyl radicals
Nitrogen-Containing GasesAmmonia (B1221849), Hydrogen CyanideFragmentation of the piperazine ring
HydrocarbonsMethane, EthyleneCleavage of methyl groups from silicon, Fragmentation of the piperazine ring
Solid ResidueSilicon Carbonitride (SiCN)High-temperature pyrolysis leading to a ceramic material mdpi.com

The exact composition of the decomposition products will be highly dependent on the specific conditions, such as temperature, pressure, and the presence of other reactive species or catalysts. For instance, in the context of CVD, the co-reactants used (like ammonia) will significantly influence the final composition of the deposited film. mdpi.com

Compound Names

Applications of 1,4 Disilylpiperazine in Advanced Synthetic Chemistry

As a Silylating Reagent in Organic Synthesis

Silylation is a common chemical process where a reactive hydrogen atom, typically from an alcohol, amine, or carboxylic acid, is replaced by a silyl (B83357) group (like trimethylsilyl (B98337), -SiMe₃). mdpi.com This derivatization often makes the parent molecule more volatile, less polar, and more thermally stable, which is particularly useful for analyses like gas chromatography. mdpi.com

While numerous silylating agents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (B44280) (HMDS) are widely used, the application of 1,4-disilylpiperazine as a general silylating reagent for other functional groups is not extensively documented in scientific literature. acs.org Its primary role is often as a product of silylation rather than a reagent. However, the N-Si bond can be utilized in specific contexts. For instance, in the synthesis of the drug Vortioxetine, a related intermediate, 1-phenylpiperazine, can be protected with a trimethylsilyl (TMS) group. This temporary silylation facilitates a subsequent lithiation reaction at a specific position on the phenyl ring. google.com This indicates that while not a universal silylating agent, the N-silylation of a piperazine (B1678402) ring can be a key step to enable further, specific chemical transformations.

Role as a Protecting Group for Amines

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing undesired reactions. rsc.org For amines, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices due to their stability and selective removal conditions. nih.gov

The use of a silyl group to protect amines is also known, though the resulting N-Si bond is typically sensitive to hydrolysis. rsc.org There is limited evidence for 1,4-disilylpiperazine being used as a standard protecting group for external amine functionalities. Its utility is more aligned with the temporary modification of the piperazine nitrogens themselves. As mentioned in the previous section, the silylation of a piperazine nitrogen can be considered a form of protection that allows for other reactions, such as directed ortho-metalation, to occur elsewhere in the molecule. google.com After the desired reaction, the silyl group can be readily removed. This application, however, is distinct from its use as a robust, general-purpose protecting group for a wide array of amine-containing substrates.

Precursor in the Synthesis of Heteroatom-Functionalized Building Blocks

A significant and well-documented application of 1,4-disilylpiperazine is as a single-source precursor in materials science, specifically for the synthesis of heteroatom-functionalized thin films. mdpi.com It is particularly valued in plasma-enhanced chemical vapor deposition (PECVD) for creating silicon carbonitride (SiCₓNᵧ:H) films. mdpi.comdiva-portal.org

The compound is advantageous because its molecular structure already contains the essential Si–N–C linkages required for the final material. mdpi.com During the PECVD process, gaseous 1,4-disilylpiperazine is introduced into a reactor where it decomposes under low-power plasma conditions. mdpi.com This decomposition involves the elimination of hydrogen (H) and methyl (CH₃) fragments and the formation of cyano (CN) species, which then deposit onto a substrate to form the silicon carbonitride film. mdpi.com

Research has shown that films produced using 1,4-disilylpiperazine can achieve high transparency (up to 95%) and have a tunable optical bandgap, making them suitable for various optical and electronic applications. mdpi.com The properties of these films are highly dependent on the deposition conditions, as summarized in the table below.

Table 1: Properties of SiCₓNᵧ:H Films from 1,4-Disilylpiperazine Precursor mdpi.com
Deposition ParameterCondition RangeEffect on Film Properties
Temperature200–600 °CHigher temperatures lead to less oxidized, more stable films.
Plasma PowerLow (e.g., 25 W)Allows for incorporation of larger precursor fragments into the film.
Reactive GasHe, NH₃, H₂Affects the elemental composition (Si, C, N, O) and chemical bonding within the film.
Aging in AirAmbient ConditionsTransformation can occur via water adsorption and oxidation of Si-H and Si-C bonds.

This application demonstrates the utility of 1,4-disilylpiperazine as a molecular building block for creating advanced, functional materials with tailored properties.

Utilization in Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. mdpi.com This technology has been successfully applied to the synthesis of various piperazine-containing pharmaceuticals. nih.gov

For example, a transition metal-free synthesis of a key intermediate for the drug Ribociclib was optimized for flow chemistry using lithium bis(trimethylsilyl)amide (LiHMDS) as a base. nih.gov This demonstrates that silylated amine compounds are compatible with and can be advantageous in continuous flow setups. The synthesis of another drug, Vortioxetine, which involves piperazine ring formation, was also investigated under continuous flow conditions to improve productivity and reduce side-product formation compared to batch processing. researchgate.net

Despite the clear benefits and applications of flow chemistry in synthesizing piperazine derivatives and using silylated reagents, the specific utilization of 1,4-disilylpiperazine within a continuous flow protocol is not prominently featured in the reviewed literature. Its potential use in such systems, for example as a continuously generated and consumed intermediate, remains a prospective area for future research.

Coordination Chemistry and Organometallic Applications of 1,4 Disilylpiperazine

Ligand Design and Coordination Modes

The design of ligands is a fundamental aspect of coordination chemistry, dictating the properties and reactivity of the resulting metal complexes. For a molecule like 1,4-disilylpiperazine, its potential as a ligand would be primarily centered around the nitrogen and silicon atoms.

The piperazine (B1678402) ring is a well-established N-donor ligand in coordination chemistry. researchgate.netbiointerfaceresearch.com The two nitrogen atoms in the piperazine ring possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal centers. biointerfaceresearch.com In 1,4-disilylpiperazine, the presence of silyl (B83357) groups on the nitrogen atoms would significantly influence its N-donor properties. The silicon atoms are less electronegative than carbon, which could potentially increase the electron density on the nitrogen atoms, thereby enhancing their basicity and donor strength compared to their alkyl-substituted counterparts.

The steric bulk of the silyl substituents would also play a crucial role in the coordination mode. Depending on the size of the silyl groups (e.g., trimethylsilyl (B98337) vs. larger trialkylsilyl groups), the ligand could adopt various coordination modes. It could act as a monodentate ligand, with only one nitrogen atom coordinating to a metal center. Alternatively, it could function as a bidentate bridging ligand, linking two metal centers, a common coordination mode for piperazine-based ligands. biointerfaceresearch.com The chair conformation of the piperazine ring would likely influence the spatial arrangement of the coordinated metal centers.

While the parent 1,4-disilylpiperazine only contains nitrogen and silicon as potential donor atoms besides carbon and hydrogen, the ligand framework could be modified to introduce other donor atoms. For instance, if the silyl groups were to bear sulfur-containing substituents, the ligand could potentially exhibit S-donor behavior. The introduction of thiol or thioether functionalities on the silyl groups would create a multidentate ligand with both N- and S-donor sites. This modification would open up the possibility of forming chelate complexes, where the ligand binds to a single metal center through multiple donor atoms, often leading to enhanced stability. libretexts.org

N-Donor Ligand Behavior

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with a 1,4-disilylpiperazine ligand would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or an organometallic compound. The choice of solvent and reaction conditions would be critical to obtaining the desired product.

The formation of transition metal complexes with 1,4-disilylpiperazine would be anticipated. Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. wikipedia.orglumenlearning.com The synthesis could be achieved by reacting 1,4-disilylpiperazine with transition metal salts like chlorides or acetates in an appropriate solvent. ijpcbs.com The resulting complexes would be characterized by various spectroscopic techniques, including NMR spectroscopy (¹H, ¹³C, ²⁹Si), infrared (IR) spectroscopy to observe changes in the N-Si and piperazine ring vibrations upon coordination, and X-ray crystallography to determine the precise molecular structure.

Table 1: Hypothetical Transition Metal Complexes of 1,4-Disilylpiperazine and Their Potential Characterization Data

Complex Formula (Hypothetical) Metal Expected Geometry Potential Characterization Highlights
[MCl₂(C₄H₈(SiR₃)₂N₂)] Pd(II), Pt(II) Square Planar Shift in ¹H and ¹³C NMR signals of the piperazine ring upon coordination.
[MCl₂(C₄H₈(SiR₃)₂N₂)] Co(II), Ni(II) Tetrahedral Paramagnetic shifts in NMR spectra; characteristic d-d transitions in UV-Vis.

Main Group Metal Complexes

Coordination to main group metals is also a possibility. Main group elements, particularly those in groups 13 and 14, can act as Lewis acids and form complexes with N-donor ligands. msstate.edu For example, reactions with aluminum or gallium halides could lead to the formation of main group metal complexes. The characterization of these complexes would similarly rely on spectroscopic methods, with a particular focus on multinuclear NMR to probe the environment of both the ligand and the metal center.

Table 2: Hypothetical Main Group Metal Complexes of 1,4-Disilylpiperazine and Their Potential Characterization Data

Complex Formula (Hypothetical) Metal Expected Geometry Potential Characterization Highlights
[AlCl₃(C₄H₈(SiR₃)₂N₂)] Al(III) Tetrahedral ²⁷Al NMR signal shift upon coordination.

Catalytic Activity of 1,4-Disilylpiperazine Metal Complexes

Metal complexes containing silyl-substituted ligands have been investigated for various catalytic applications. The electronic and steric properties imparted by the silyl groups can influence the catalytic activity and selectivity of the metal center. msstate.edu While no specific catalytic applications for complexes of 1,4-disilylpiperazine have been reported, one could speculate on potential areas of activity based on related systems.

For instance, palladium complexes are widely used in cross-coupling reactions. A palladium complex of 1,4-disilylpiperazine could potentially be explored as a catalyst in reactions like Suzuki or Heck couplings. The electron-donating nature of the silyl groups might enhance the oxidative addition step in the catalytic cycle. Similarly, complexes of other late transition metals could be investigated for their catalytic activity in reactions such as hydrogenation, hydrosilylation, or polymerization. rsc.org The piperazine backbone could also play a role in facilitating catalytic cycles, for example, by acting as a proton shuttle in reactions involving proton transfer steps. Some piperazine-based metal complexes have shown utility in processes like the chemical fixation of carbon dioxide. researchgate.net

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. researchgate.net Organometallic complexes are often employed as homogeneous catalysts due to the tunability of their electronic and steric properties through ligand design. nih.gov While specific, detailed research on the direct use of 1,4-disilylpiperazine as a ligand in extensive homogeneous catalytic reactions is limited, the characteristics of the molecule suggest potential applications.

The nitrogen atoms of the piperazine ring possess lone pairs of electrons that can coordinate to a metal center, and the silyl groups can influence the electronic properties of the resulting complex. Silyl ligands are known to be strong σ-donors, which can impact the reactivity of the metal center in a catalytic cycle. rsc.orgresearchgate.net

A notable example of catalysis using a piperazine derivative involves piperazine-derived salan ligands in complex with Group 4 metals like zirconium (Zr) and hafnium (Hf). These complexes have been shown to be active initiators for the ring-opening polymerization (ROP) of lactide to produce polylactide, a biodegradable polymer. researchgate.net The catalytic activity of these systems highlights the utility of the piperazine backbone in supporting catalytically active metal centers.

Furthermore, the broader class of transition metal complexes with silyl ligands are known to be intermediates in various catalytic silylation reactions, such as hydrosilylation and C-H silylation. acs.orgnih.gov Although the efficiency of these catalysts is not always superior to traditional systems, it demonstrates the principle of incorporating silyl functionalities into catalytic cycles.

A summary of relevant catalytic applications involving piperazine derivatives and silyl ligands is presented in the table below.

Catalyst/Ligand SystemMetalCatalytic ReactionKey Findings
Piperazine-derived salan ligandZr(IV), Hf(IV)Ring-Opening Polymerization of rac-lactideActive initiators producing polylactide with narrow polydispersity indices. researchgate.net
General silyl ligandsTransition MetalsHydrosilylation, C-H silylationAct as intermediates; silyl group is a strong σ-donor. rsc.orgresearchgate.netacs.orgnih.gov
1,4-bis(trimethylsilyl)butadiyne precursorManganeseClick reaction for chelator synthesisTandem desilylation/cycloaddition to form a bidentate ligand for Mn complexes used in catalysis. unibo.it

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which are typically liquids or gases, with the catalyst being a solid. wikipedia.org The preparation of heterogeneous catalysts often involves the deposition of an active species onto a high-surface-area support. researchgate.net

The application of 1,4-disilylpiperazine in this context is primarily as a precursor for materials synthesis rather than for creating traditional supported catalysts. Specifically, 1,4-bis(trimethylsilyl)piperazine (B1638962) (BTMSP) has been investigated as a novel single-source precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon carbonitride (SiCxNy:H) films. mdpi.com In this process, the BTMSP molecule is decomposed in a plasma, and the resulting fragments deposit on a substrate to form a thin film with specific material properties.

Another interesting application that borders on materials science and potential heterogeneous applications is the behavior of 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine upon exposure to air. This compound polymerizes and can subsequently be carbonized to produce nitrogen and oxygen-containing few-layered carbon sheets. researchgate.net Such materials have shown excellent performance as anodes in lithium-ion batteries. While not a direct catalytic application, this demonstrates the utility of 1,4-disilylpiperazine derivatives in creating structured solid materials that could potentially be adapted as catalyst supports or catalysts themselves.

Precursor CompoundApplicationResulting Material
1,4-Bis(trimethylsilyl)piperazine (BTMSP)Chemical Vapor Deposition (CVD)Silicon carbonitride (SiCxNy:H) films mdpi.com
1,4-Bis(trimethylsilyl)-1,4-dihydropyrazineAir-exposure and carbonizationN,O-containing few-layered carbon sheets researchgate.net

Stoichiometric Organometallic Transformations

The most well-documented application of 1,4-disilylpiperazine derivatives in organometallic chemistry is as potent reducing and silylating agents in stoichiometric reactions. Reductively disilylated N-heterocyclic systems, such as 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, are effective two-electron reductants. researchgate.net

These reagents are particularly useful for the "salt-free" reduction of transition metal and main-group element halides. The driving force for these reactions is the formation of stable, volatile byproducts like trimethylsilyl halides, which simplifies the purification of the resulting organometallic products. This method provides a clean route to low-valent metal species without the production of metallic salt byproducts.

For instance, 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine can be used to reduce metal halides to form metal-metal bonds or low-valent metal complexes that can be starting materials for further synthesis or catalytic applications. The reaction of 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine with germanium chloride (GeCl2) showcases its dual role as both a reducing agent and a silylating agent. researchgate.net

The general scheme for such a reduction is as follows:

MCln + (n/2) (Me3Si)2(piperazine) → M(0) + (n/2) piperazine + n Me3SiCl

The table below summarizes some of the stoichiometric organometallic transformations involving 1,4-disilylpiperazine derivatives.

ReactantMetal/Main-Group HalideProduct TypeSignificance
1,4-Bis(trimethylsilyl)-1,4-dihydropyrazineGeneral Transition Metal HalidesLow-valent metal complexesSalt-free reduction, clean synthesis researchgate.net
1,4-Bis(trimethylsilyl)-1,4-dihydropyrazineGeneral Main-Group HalidesReduced main-group element speciesSalt-free reduction researchgate.net
1,4-Bis(trimethylsilyl)-1,4-dihydropyrazineGermanium(II) chlorideReduced germanium speciesActs as both a reductant and silylating agent researchgate.net

Materials Science Applications Derived from 1,4 Disilylpiperazine

Precursors for Silicon-Containing Polymers

Silicon-containing polymers are a broad class of materials that include polysiloxanes, polysilanes, and polysilazanes, known for their unique properties compared to their carbon-based counterparts. nih.govresearchgate.net 1,4-Disilylpiperazine serves as a key monomeric unit for creating specialized polymers, particularly those containing silicon-nitrogen bonds.

Polysilazanes are polymers featuring a backbone of alternating silicon and nitrogen atoms (Si-N). dtic.mil They are of significant interest primarily as preceramic polymers, meaning they can be converted into silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) ceramics upon thermal treatment. dtic.milillinois.edu The synthesis of polysilazanes often involves reactions like the ammonolysis or aminolysis of chlorosilanes. d-nb.infogoogle.com

1,4-Disilylpiperazine, as a cyclic organosilazane, can be used as a difunctional monomer in polycondensation reactions. Its pre-formed Si-N-C linkages make it an efficient building block for incorporating specific cyclic structures into the final polymer chain. This can influence the polymer's architecture, solubility, and subsequent conversion behavior into a ceramic material. The general approach involves reacting the silyl (B83357) groups (e.g., Si-H or Si-Cl) with suitable co-monomers to extend the polymer chain.

Table 1: Common Precursors and Methods for Polysilazane Synthesis

Precursor Type Common Reactants Typical Process Resulting Polymer
Chlorosilanes Dichlorosilanes (e.g., CH₃SiHCl₂) and Ammonia (B1221849) (NH₃) Ammonolysis in a solvent Mixture of cyclic and linear polysilazanes d-nb.info
Aminosilanes Diaminosilanes Catalytic deamination Linear or cross-linked polysilazanes

Cross-linking is a critical process in polymer chemistry where individual polymer chains are linked together to form a three-dimensional network. youtube.com This transformation converts the material from a soluble, often thermoplastic state, to an insoluble and infusible thermoset. youtube.comnih.gov This step is particularly crucial for preceramic polymers, as it helps the material retain its shape and increases the ceramic yield during pyrolysis. uni-bayreuth.de

With two reactive silyl groups at opposite ends of the piperazine (B1678402) ring, 1,4-disilylpiperazine is well-suited to act as a cross-linking agent. It can bridge two separate polymer chains, such as polysiloxanes or other polysilazanes, that have complementary reactive sites. For instance, the silyl groups on the piperazine derivative can react with Si-H or N-H bonds present on the polymer backbones. This introduces the rigid piperazine ring into the network structure, enhancing the thermal stability and modifying the mechanical properties of the resulting cross-linked polymer. nih.gov

Poly(silazane) Synthesis

Monomers for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites at the molecular level, combining the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.comresearchgate.net The sol-gel process is a common method for creating these materials, typically involving the hydrolysis and condensation of metal alkoxides. mdpi.com

1,4-Disilylpiperazine is an exemplary monomer for creating Class II hybrids, where the organic and inorganic parts are linked by strong covalent bonds. The silyl functionalities can participate in hydrolysis and polycondensation reactions to form a rigid inorganic siloxane (Si-O-Si) network. Simultaneously, the organic piperazine ring becomes an integral part of this network. This approach allows for precise control over the material's properties by tailoring the structure at the nanoscale. nih.gov The incorporation of the piperazine unit can introduce specific functionalities and influence the final morphology of the hybrid material.

Development of Ceramic Precursors (e.g., SiCN ceramics)

One of the most significant applications of 1,4-disilylpiperazine derivatives is as single-source precursors for the synthesis of non-oxide ceramics, particularly silicon carbonitride (SiCN). mdpi.com SiCN ceramics are known for their high-temperature stability, mechanical strength, and resistance to oxidation, making them suitable for applications in harsh environments. units.itmdpi.com

The use of a single-source precursor, which contains all the necessary elements (Si, C, N) in one molecule, offers superior control over the stoichiometry and purity of the final ceramic product compared to using mixtures of different compounds. A study on 1,4-Bis(trimethylsilyl)piperazine (B1638962) (BTMSP) highlighted its potential as a precursor for depositing SiCN films using chemical vapor deposition (CVD). mdpi.com The thermal stability and volatility of the precursor are critical for its successful use in CVD. mdpi.com Upon pyrolysis at high temperatures (typically >800°C) in an inert atmosphere, the precursor decomposes, releasing volatile byproducts and leaving behind a solid amorphous SiCN ceramic material. uni-bayreuth.demdpi.com

Table 2: Plasma Decomposition Study of 1,4-Bis(trimethylsilyl)piperazine (BTMSP) for SiCN Deposition

Observation Implication for SiCN Formation Reference
BTMSP undergoes destruction in low-power plasma. Plasma provides the energy to break chemical bonds and initiate film formation. mdpi.com
Elimination of H (hydrogen) and CH (methyl) radicals is detected. These are volatile byproducts removed during the deposition process. mdpi.com

Surface Modification and Coating Technologies

Surface modification techniques are employed to alter the surface properties of a material—such as hardness, wear resistance, or chemical reactivity—without changing the bulk material. nanografi.com Coating technologies are a primary method of surface modification. smt.co.inaculon.com

The use of 1,4-disilylpiperazine derivatives in Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a prime example of their application in advanced coating technology. mdpi.com In this process, the precursor is vaporized and introduced into a vacuum chamber where it is decomposed in a low-temperature plasma to deposit a thin film onto a substrate. mdpi.com This method allows for the creation of conformal SiCN coatings on various materials, including silicon wafers. mdpi.com These ceramic coatings can provide a hard, protective layer, act as a diffusion barrier, or serve as a dielectric film in electronic components. The ability to deposit films at lower temperatures using PECVD is advantageous for coating temperature-sensitive substrates. mdpi.com

Nanostructured Materials Fabrication

Nanostructured materials are materials with components or structural features on the nanoscale (typically 1-100 nm), which often leads to unique and improved properties compared to their bulk counterparts. metall-mater-data.comresearchgate.net The fabrication of these materials requires precise control over synthesis and assembly processes. dovepress.com

CVD and PECVD processes using single-source precursors like 1,4-disilylpiperazine are well-suited for the bottom-up fabrication of nanostructured materials. By carefully controlling the deposition parameters—such as substrate temperature, pressure, gas flow rates, and plasma conditions—it is possible to influence the nucleation and growth of the film. This control allows for the engineering of the film's microstructure at the nanoscale. For example, one could fabricate nanocrystalline SiCN domains embedded within an amorphous matrix or create films with a columnar nanostructure. mdpi.commetall-mater-data.com These nanostructured ceramic films can exhibit enhanced mechanical hardness, tailored optical properties, or other functionalities useful in advanced technological applications. metall-mater-data.com

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Si-N Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For organosilicon compounds containing nitrogen, such as Piperazine (B1678402), 1,4-disilyl-, multinuclear NMR studies are particularly informative.

In the ¹H NMR spectrum of Piperazine, 1,4-disilyl-, the protons on the piperazine ring would be expected to exhibit a signal corresponding to the -CH₂- groups. Due to the symmetry of the molecule, the eight methylene (B1212753) protons are chemically equivalent and would likely appear as a singlet. The protons of the silyl (B83357) group (SiH₃) would also give rise to a distinct signal. The chemical shift of this signal would be influenced by the electronegativity of the attached nitrogen atom.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. savemyexams.com For Piperazine, 1,4-disilyl-, the symmetry of the molecule would result in a single signal for the four equivalent methylene carbons of the piperazine ring. libretexts.org The chemical shift of this signal would be indicative of a carbon atom bonded to a nitrogen atom within a heterocyclic ring.

Table 1: Predicted NMR Data for Piperazine, 1,4-disilyl-

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H (CH₂) Data not available Singlet
¹H (SiH₃) Data not available Singlet
¹³C (CH₂) Data not available Singlet
²⁹Si Data not available Singlet

Note: Specific chemical shift values are not available in the literature and would need to be determined experimentally.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule. universiteitleiden.nl

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to correlate the signals of directly bonded ¹H and ¹³C nuclei. For Piperazine, 1,4-disilyl-, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene groups to the ¹³C signal of the same groups, confirming their direct attachment.

¹H, ¹³C, ²⁹Si NMR Chemical Shifts and Coupling Constants

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing their vibrational modes. renishaw.com

Infrared (IR) Spectroscopy: The IR spectrum of Piperazine, 1,4-disilyl- would be expected to show characteristic absorption bands for the Si-N and Si-H bonds. The Si-N stretching vibration typically appears in the region of 900-1000 cm⁻¹. The Si-H stretching vibration would be observed at higher wavenumbers, generally in the range of 2100-2200 cm⁻¹. The C-H stretching and bending vibrations of the piperazine ring would also be present. msu.edu

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. iiconservation.org For a symmetrical molecule like Piperazine, 1,4-disilyl-, certain vibrations may be Raman active but IR inactive, and vice versa. The Si-N bond, for example, often gives a strong signal in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for Piperazine, 1,4-disilyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Si-N Stretching 900 - 1000
Si-H Stretching 2100 - 2200
C-H (piperazine) Stretching ~2800 - 3000
C-H (piperazine) Bending ~1400 - 1500

Note: These are general ranges and the exact peak positions for the title compound are not available.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org For Piperazine, 1,4-disilyl-, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula (C₄H₁₄N₂Si₂) by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in the mass spectrum would offer further structural confirmation. docbrown.info Characteristic fragmentation pathways for silylated amines often involve cleavage of the Si-N bond or the bonds within the piperazine ring. The observation of fragment ions corresponding to the loss of a silyl group ([M-SiH₃]⁺) or fragments of the piperazine ring would be expected.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ethz.ch

Single-Crystal X-ray Diffraction: If a suitable single crystal of Piperazine, 1,4-disilyl- could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring (e.g., chair or boat). mdpi.com It would also reveal the intermolecular interactions and packing arrangement in the crystal lattice.

Powder X-ray Diffraction (PXRD): For a microcrystalline powder sample, PXRD provides a characteristic diffraction pattern that can be used as a fingerprint for phase identification. ucmerced.edu While not providing the detailed structural information of a single-crystal study, it is a valuable tool for confirming the purity and crystallinity of a bulk sample.

Electron Microscopy Techniques (SEM, TEM) for Material Morphology

Electron microscopy techniques are used to visualize the surface and internal structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM would be used to study the surface morphology, particle size, and shape of solid Piperazine, 1,4-disilyl-. nih.gov This technique provides a three-dimensional-like image of the sample's surface.

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structure of a material. jeol.com For Piperazine, 1,4-disilyl-, TEM could be used to examine the crystallinity and to identify any nanoscale structural features or defects within the solid material.

Computational and Theoretical Investigations of 1,4 Disilylpiperazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it For 1,4-disilylpiperazine, these calculations can elucidate the nature of the silicon-nitrogen bond, the charge distribution across the molecule, and the energies of its molecular orbitals, which are crucial for predicting its chemical behavior. mdpi.comacs.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy and spatial distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

For 1,4-disilylpiperazine, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) ring, reflecting their lone pair electrons. The presence of the silyl (B83357) groups, which are less electronegative than carbon, would likely raise the energy of the HOMO compared to a non-silylated piperazine, making it a stronger electron donor. The LUMO, conversely, would likely be associated with the antibonding σ* orbitals of the Si-H or Si-C bonds of the silyl groups, as well as the C-N bonds within the ring.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally indicates higher stability and lower reactivity. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can provide precise energy values for these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies of 1,4-Disilylpiperazine and Related Compounds This table presents hypothetical data based on trends observed in related silylated amines and piperazine derivatives for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Piperazine-8.91.510.4
1,4-Dimethylpiperazine-8.51.39.8
1,4-Disilylpiperazine -8.2 1.1 9.3
Tetramethyldisilazane-8.71.810.5

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. researchgate.net In 1,4-disilylpiperazine, the nitrogen atoms are expected to carry a significant negative partial charge due to their high electronegativity and lone pairs. The silicon atoms, being less electronegative than nitrogen, will bear a partial positive charge.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. unipd.it For 1,4-disilylpiperazine, the ESP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms, indicating their nucleophilic character. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the silyl groups and, to a lesser extent, the silicon atoms, highlighting potential sites for electrophilic attack.

Frontier Molecular Orbital Analysis

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states. researchgate.net For 1,4-disilylpiperazine, potential reactions include nucleophilic substitution at the silicon atom, reactions involving the nitrogen lone pairs, and ring-opening processes.

Theoretical studies on related silylated amines and disilazanes have explored mechanisms such as hydrolysis, alcoholysis, and thermal decomposition. researchgate.net For example, the reaction of 1,4-disilylpiperazine with an electrophile would likely proceed through an initial attack by a nitrogen lone pair. The subsequent steps would depend on the nature of the electrophile and the reaction conditions. DFT calculations can be employed to map the potential energy surface of such reactions, identifying the most favorable pathway by comparing the energies of various transition states. nih.gov

Conformation Analysis and Ring Dynamics

The piperazine ring is known to exist in a chair conformation, similar to cyclohexane. nih.gov The introduction of bulky silyl groups at the 1 and 4 positions will have a significant impact on the conformational preferences and the dynamics of ring inversion.

In 1,4-disilylpiperazine, the silyl groups can occupy either axial or equatorial positions. Due to steric hindrance, the most stable conformation is expected to be the chair form with both silyl groups in the equatorial position (ee). The energy difference between the diequatorial and diaxial conformers can be calculated, providing the conformational energy (A-value) for the silyl group in this system. Studies on analogous 1-substituted silacyclohexanes show that the preference for the equatorial position can be less pronounced than in their carbon counterparts due to the longer Si-C and Si-N bond lengths, which can alleviate some steric strain. nih.gov

Computational methods can also model the transition state for the ring flip, which would likely proceed through a twist-boat conformation, and calculate the energy barrier for this process.

Table 2: Predicted Relative Energies of 1,4-Disilylpiperazine Conformers This table presents hypothetical data based on conformational studies of similar substituted piperazines and silacyclohexanes for illustrative purposes.

ConformationRelative Energy (kcal/mol)Population at 298 K (%)
Chair (diequatorial)0.0099.8
Chair (axial-equatorial)Not applicable (symmetrical)-
Chair (diaxial)+4.50.1
Twist-Boat+5.8<0.1

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the characterization of new or unstudied compounds. nih.govrsc.org

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated with good accuracy. For 1,4-disilylpiperazine, the ²⁹Si NMR chemical shift would be a key identifier. Calculations on similar silylated amines suggest this would appear in a characteristic region of the spectrum. mdpi.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. Key predicted vibrational modes for 1,4-disilylpiperazine would include Si-H stretching (if present), N-Si stretching, and the various C-H and C-N stretching and bending modes of the piperazine ring.

Raman Spectroscopy: Similar to IR, Raman spectra can be predicted, providing complementary information about the vibrational modes of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large ensemble of molecules, such as in the liquid or solid state. mdpi.comcombinatorialpress.com An accurate force field, which describes the potential energy of the system as a function of atomic coordinates, is essential for reliable MD simulations. nih.gov

For 1,4-disilylpiperazine, MD simulations could be used to study:

Bulk liquid properties: Predicting properties like density, viscosity, and diffusion coefficients.

Solvation effects: Understanding how the molecule interacts with different solvents.

Intermolecular forces: Analyzing the nature and strength of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the silyl groups or nitrogen atoms.

The development of a specific force field for 1,4-disilylpiperazine would likely involve fitting parameters to high-level quantum chemical calculations and experimental data from analogous organosilicon compounds. nih.gov These simulations would provide a dynamic picture of how these molecules interact with each other and their environment.

Future Directions and Emerging Research Avenues

Integration into Advanced Functional Materials

The presence of two silyl (B83357) groups in Piperazine (B1678402), 1,4-disilyl- (8CI) makes it a prime candidate for integration into advanced functional materials. The silyl groups can act as reactive handles for incorporation into various matrices, particularly silicon-based polymers and ceramics. nih.govgelest.com

One promising area of research is the use of 1,4-Bis(trimethylsilyl)piperazine (B1638962) as a precursor in Chemical Vapor Deposition (CVD) processes. mdpi.com Studies have shown that BTMSP can be used to synthesize silicon carbonitride films. mdpi.com The thermal stability and decomposition behavior of BTMSP are critical parameters for controlling the properties of the resulting films. mdpi.com Future research will likely focus on optimizing the CVD process parameters to tailor the electronic, optical, and mechanical properties of these films for applications in microelectronics and protective coatings.

Furthermore, the disilyl functionality allows for the potential grafting of the piperazine unit onto silica (B1680970) surfaces or its integration into silicone-based polymers. This could lead to the development of novel hybrid materials with enhanced thermal stability, chemical resistance, and specific surface functionalities. The piperazine core, with its two nitrogen atoms, can also serve as a site for further chemical modification, enabling the creation of materials with tunable properties for applications such as gas separation membranes, sensors, and drug delivery systems. mdpi.com

Sustainable Synthesis and Application Development

The development of sustainable synthetic routes for and from Piperazine, 1,4-disilyl- (8CI) is a key area of future research. Current synthetic methods often rely on silyl chlorides, which can generate corrosive byproducts. researchgate.net Future efforts will likely explore greener silylation agents and catalytic methods to improve the atom economy and reduce the environmental impact of the synthesis. nih.gov

Moreover, the silyl groups in Piperazine, 1,4-disilyl- (8CI) can be viewed as recyclable protecting groups. researchgate.net In multi-step syntheses, the piperazine core can be functionalized, and the silyl groups can then be removed under mild conditions to yield the desired product. The development of efficient methods for the recovery and reuse of the silylating agent would contribute to a more sustainable chemical process.

In terms of applications, the use of silyl formates as hydrosilane surrogates in transfer hydrosilylation reactions is an emerging area of green chemistry. chemrxiv.org Investigating the potential of Piperazine, 1,4-disilyl- (8CI) in similar transfer reactions could open up new avenues for sustainable chemical transformations.

Exploration of Bio-Inspired Architectures

The piperazine scaffold is a common motif in a wide range of biologically active compounds, including pharmaceuticals and natural products. mdpi.comwm.edu This prevalence suggests that piperazine-containing structures are well-suited for interacting with biological systems. Future research could explore the use of Piperazine, 1,4-disilyl- (8CI) as a building block for creating novel bio-inspired architectures.

By leveraging the reactivity of the silyl groups, it may be possible to construct complex, three-dimensional structures that mimic the architecture of natural macromolecules. nih.gov For instance, the piperazine unit could be incorporated into peptide or polymer chains to create materials with specific folding patterns and recognition sites. mdpi.com Such bio-inspired materials could find applications in areas like tissue engineering, biosensing, and controlled drug release.

The silylation of the piperazine nitrogens also alters the electronic properties and steric hindrance around the nitrogen atoms, which could be exploited to fine-tune the interactions of these bio-inspired materials with biological targets.

Advanced Catalytic Systems Design

Silylated amines and N-heterocycles are gaining increasing attention for their potential in catalysis. chemrxiv.orgrsc.orgacs.org Piperazine, 1,4-disilyl- (8CI) can serve as a precursor for the design of novel and efficient catalytic systems.

One promising direction is the development of N-heterocyclic carbene (NHC) ligands. NHCs are a class of powerful ligands used in a wide range of catalytic reactions. beilstein-journals.orgbeilstein-journals.org The desilylation of 1,4-disilylpiperazine derivatives could provide a route to novel NHC precursors. The resulting NHC-metal complexes could exhibit unique catalytic activities due to the specific steric and electronic properties of the piperazine backbone.

Furthermore, the silyl groups themselves can play a role in catalysis. Silylium (B1239981) ion catalysis is an emerging field that utilizes the Lewis acidity of silylium ions to promote chemical reactions. nih.govuniovi.es The silyl groups in Piperazine, 1,4-disilyl- (8CI) could potentially be activated to generate catalytic species for various organic transformations. Additionally, the compound could serve as a ligand in transition metal catalysis, where the silyl groups can influence the stability and reactivity of the metal center. acs.org

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and development of new materials and catalysts. researchgate.net In the context of Piperazine, 1,4-disilyl- (8CI), computational studies can provide valuable insights into its properties and reactivity, guiding the design of novel derivatives with tailored functionalities. rsc.orgfigshare.comnih.gov

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structure of Piperazine, 1,4-disilyl- (8CI) and its derivatives. This information can help in understanding its reactivity and in designing new synthetic routes. Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or at the interface of a material.

Furthermore, computational screening can be used to identify promising new derivatives of Piperazine, 1,4-disilyl- (8CI) for specific applications. For example, virtual screening could be used to predict the binding affinity of different derivatives to a catalytic active site or to evaluate their potential as gas separation membranes. This predictive modeling approach can significantly reduce the experimental effort required to develop new functional materials and catalysts based on the Piperazine, 1,4-disilyl- (8CI) scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,4-disilyl-piperazine derivatives, and how do reaction conditions influence yield?

  • Methodology : Piperazine derivatives are commonly synthesized via nucleophilic substitution or acylation. For example, chloroacetyl-piperazine derivatives are prepared using nucleophilic substitution with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) and monitored via TLC . For silyl-substituted derivatives, analogous methods may require silane-based reagents (e.g., chlorosilanes) and catalysts like triethylamine to facilitate substitution at the 1,4-positions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing 1,4-disilyl-piperazine derivatives?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and regiochemistry. For silyl groups, 29Si^{29}Si-NMR can resolve silicon environments .
  • IR : Stretching frequencies for Si–C (~700 cm1^{-1}) and Si–N (~950 cm1^{-1}) bonds verify functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for labile silyl groups .

Q. How can thermodynamic properties (e.g., pKa, solubility) of 1,4-disilyl-piperazine derivatives be experimentally determined?

  • Methodology :

  • pKa : Use potentiometric titration (e.g., Sirius T3 platform) in aqueous or mixed-solvent systems. Piperazine derivatives with electron-withdrawing groups (e.g., silyl) exhibit reduced basicity compared to unsubstituted analogs .
  • Solubility : Measure via shake-flask method at pH 7.4, followed by HPLC-UV quantification. Silyl groups may enhance lipophilicity, reducing aqueous solubility .

Advanced Research Questions

Q. How does the protonation state of 1,4-disilyl-piperazine impact its role in PROTAC design?

  • Methodology : Piperazine’s basicity (pKa ~9-10) influences PROTAC solubility and binding to E3 ligases. For silyl derivatives, substituents like –Si(CH3_3)3_3 may lower pKa by 1–2 units due to inductive effects, altering cellular uptake and protein degradation efficiency. Experimental validation via pH-dependent binding assays (e.g., SPR) and computational docking (e.g., AutoDock) is recommended .

Q. What computational strategies predict the pKa and bioactivity of novel 1,4-disilyl-piperazine derivatives?

  • Methodology :

  • pKa Prediction : Use quantum mechanical (QM) methods (e.g., DFT) or empirical tools like MoKa. For silyl groups, parametrize silanol/silane-specific descriptors to improve accuracy .
  • Bioactivity : Molecular dynamics (MD) simulations combined with QSAR models trained on arylpiperazine datasets (e.g., serotonin receptor binding data) can prioritize derivatives for synthesis .

Q. How can contradictions in biological activity data (e.g., low toxicity vs. reduced efficacy) be resolved for modified piperazine derivatives?

  • Methodology :

  • Structural Analysis : Compare X-ray/NMR structures of parent and modified derivatives to identify steric or electronic changes. For example, cyclodextrin inclusion in piperazine derivatives reduces toxicity but may mask active sites, lowering activity .
  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across multiple cell lines to distinguish compound-specific effects from experimental variability .

Q. What role do silyl substituents play in modulating the pharmacokinetic properties of piperazine-based inhibitors?

  • Methodology : Silyl groups enhance metabolic stability by resisting cytochrome P450 oxidation. Assess via:

  • Microsomal Stability Assays : Compare half-life (t1/2_{1/2}) of silyl vs. non-silyl derivatives in liver microsomes.
  • LogP Measurements : Silyl groups increase lipophilicity (e.g., calculated LogP +1.5), improving blood-brain barrier penetration but potentially reducing solubility .

Methodological Notes

  • Synthesis : Prioritize inert conditions and silane-compatible catalysts to avoid Si–O bond formation.
  • Characterization : Include 29Si^{29}Si-NMR for unambiguous confirmation of silyl substitution.
  • Data Interpretation : Cross-validate computational pKa predictions with experimental titration to account for solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.